molecular formula C17H12BrNO3 B3457885 N-benzyl-6-bromo-2-oxochromene-3-carboxamide

N-benzyl-6-bromo-2-oxochromene-3-carboxamide

Cat. No.: B3457885
M. Wt: 358.2 g/mol
InChI Key: PJVCBGDEHNTACQ-UHFFFAOYSA-N
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Description

N-Benzyl-6-bromo-2-oxochromene-3-carboxamide is a synthetic small molecule characterized by a chromene (2H-1-benzopyran) core substituted with a bromine atom at position 6, a ketone group at position 2, and a carboxamide moiety at position 3. The amide nitrogen is further substituted with a benzyl group.

Properties

IUPAC Name

N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCBGDEHNTACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-2-oxochromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide can influence the formation of specific isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to the industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Cyclopropane Derivatives: Formed through cyclopropanation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogous Compounds

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
This compound (Target) Benzyl (C₆H₅CH₂-) C₁₇H₁₂BrNO₃* ~357.3 Moderate lipophilicity; planar chromene core N/A
N,N-Dibenzyl-6-bromo-2-oxochromene-3-carboxamide Di-benzyl C₂₄H₁₈BrNO₃ 448.316 Increased steric bulk; higher lipophilicity
6-Bromo-N-(2-methylcyclohexyl)-2-oxochromene-3-carboxamide 2-Methylcyclohexyl C₁₇H₁₈BrNO₃* ~376.3 Bulky aliphatic substituent; enhanced 3D conformation
6-Bromo-N-(2,6-dimethylphenyl)-2-oxochromene-3-carboxamide 2,6-Dimethylphenyl C₁₈H₁₄BrNO₃ 372.22 Steric hindrance; electron-donating methyl groups
6-Bromo-N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide 2,4-Dimethylphenyl C₁₈H₁₄BrNO₃ 372.22 Asymmetric substitution; altered electronic profile

Substituent-Driven Property Analysis

N,N-Dibenzyl Analogs (Evidence )

  • The di-benzyl substitution introduces two aromatic rings, significantly increasing steric bulk and lipophilicity (logP ~4.5 estimated) compared to the mono-benzyl target compound.

Aliphatic vs. Aromatic Substituents

  • The 2-methylcyclohexyl group (Evidence ) introduces conformational flexibility and a non-planar structure, which could influence binding to proteins with deep hydrophobic pockets.
  • In contrast, dimethylphenyl derivatives (Evidence ) retain aromaticity but vary in electronic effects: 2,6-dimethyl groups create steric hindrance, while 2,4-dimethyl groups allow partial π-stacking interactions.

Electronic Effects

  • Bromine at position 6 (common across all analogs) is an electron-withdrawing group, polarizing the chromene ring and affecting reactivity or intermolecular interactions.

Core Structure Variants

Compounds with divergent core structures, such as benzothieno-furans (Evidence ) or benzothiazole-benzothiophenes (Evidence ), exhibit distinct electronic and steric profiles. For example:

  • N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide (Evidence ) incorporates sulfur atoms, enhancing polarizability and metal-binding capacity.

Biological Activity

N-benzyl-6-bromo-2-oxochromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chromene backbone with a benzyl group at the nitrogen atom of the carboxamide functional group and a bromine atom at position 6. This unique structure enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways and cancer cell proliferation. It binds to active sites on target enzymes, effectively blocking their activity, which can lead to reduced inflammation and inhibited tumor growth.
  • Induction of Apoptosis : In cancer cells, this compound can induce apoptosis through various signaling pathways. This is crucial for eliminating malignant cells and preventing tumor progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may generate ROS, contributing to oxidative stress in target cells, which further enhances its anticancer effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. It has shown efficacy against several cancer cell lines, including breast, prostate, and lung cancers. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-oxo-2H-chromene-3-carboxamideBromine at position 6Lacks benzyl substitution; potentially less active
N-methyl-2-oxo-2H-chromene-3-carboxamideMethyl group instead of benzylDifferent steric effects; may exhibit varied activity
N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamideOne bromine atom at position 6Reduced reactivity compared to dibromo derivative
N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamideTwo bromine atoms at positions 6 and 8Enhanced reactivity and biological activities compared to mono-brominated counterparts

The presence of bromine substituents significantly enhances the reactivity and biological activities of N-benzyl derivatives compared to their mono-brominated counterparts.

Case Studies

Several studies have explored the biological activity of N-benzyl derivatives:

  • Anticancer Activity Study : A study examined the effects of this compound on human breast cancer cells (MCF7). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 2
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N-benzyl-6-bromo-2-oxochromene-3-carboxamide

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